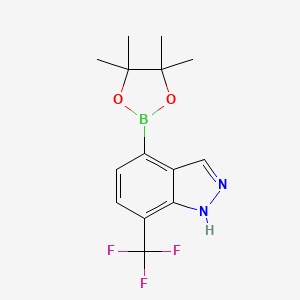

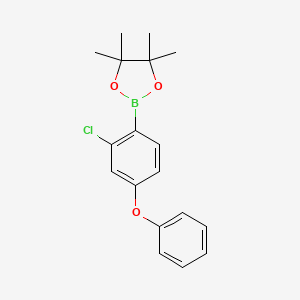

2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

科学的研究の応用

Crystal Structure Analysis

One study focused on the crystal structure of a similar dioxaborolane compound, revealing its orthorhombic space group and providing detailed insights into its molecular geometry, including bond lengths and angles. This research underlines the compound's structural characteristics which are critical for understanding its chemical behavior and potential applications in materials science (Seeger & Heller, 1985).

Analytical Chemistry Applications

Another study demonstrated the use of a related dioxaborolane reagent for the quantitative analysis of lignins via 31P NMR, showcasing its potential in analytical chemistry for detailed biomass analysis. This work highlights the compound's role in enhancing the resolution of phenolic hydroxyl groups, which is crucial for understanding the complex structure of lignins (Granata & Argyropoulos, 1995).

Synthesis of Derivatives and Inhibitory Activity

Research into the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives based on dioxaborolane and their inhibitory activity against serine proteases including thrombin highlights the compound's relevance in medicinal chemistry. This study provides insights into the biological applications of dioxaborolane derivatives, illustrating their potential as therapeutic agents (Spencer et al., 2002).

Material Science and Polymer Synthesis

Further studies have shown the utility of dioxaborolane derivatives in the synthesis of novel polymers and materials. For instance, the preparation and characterization of pinacolylboronate-substituted stilbenes for the synthesis of boron-capped polyenes indicate the compound's application in creating new materials for technology applications, such as liquid crystal displays (LCDs) and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Sensing and Detection Technologies

A novel 4-substituted pyrene derivative synthesized from phenyl boronic ester demonstrated significant sensitivity and selectivity for hydrogen peroxide (H2O2) detection in living cells. This research showcases the compound's application in developing advanced sensing technologies for biological and environmental monitoring (Nie et al., 2020).

作用機序

Target of Action

The primary target of 2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is Bruton tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a significant role in the survival and proliferation of B cells .

Mode of Action

This compound acts as a potent, reversible inhibitor of BTK. It also shows activity against Src family kinases and kinases related to ERK signaling . By inhibiting these kinases, the compound disrupts multiple signaling pathways, leading to a decrease in BTK-mediated functions, including BCR signaling, cell viability, migration, and gene transcription .

Biochemical Pathways

The compound affects several biochemical pathways initiated at the BCR, Toll-like receptors, and multiple chemokine receptors, all of which converge on BTK . By inhibiting BTK, the compound disrupts these pathways, leading to a decrease in B-cell survival and proliferation .

Result of Action

The inhibition of BTK and related kinases by this compound results in decreased B-cell survival and proliferation. In vivo, the compound was found to increase survival over ibrutinib, a commonly used BTK inhibitor, in a murine model of chronic lymphocytic leukemia (CLL) and a model resembling Richter transformation .

特性

IUPAC Name |

2-(2-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYWKYPJDURYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

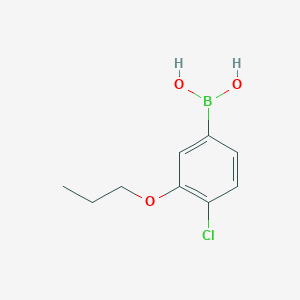

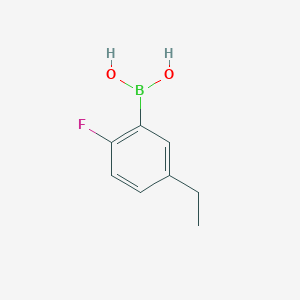

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

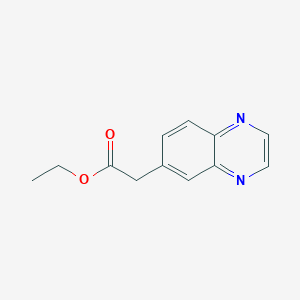

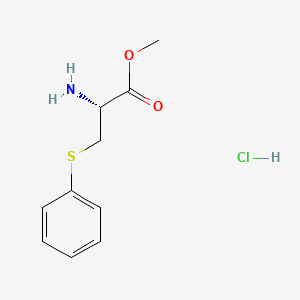

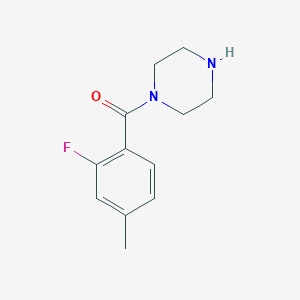

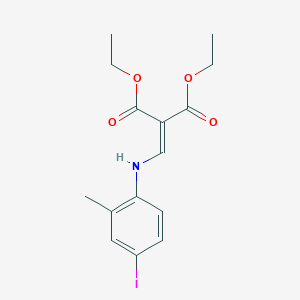

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)